2-CHLORO-5-(5-CYANO-2-FLUOROPHENYL)NICOTINIC ACID
CAS No.: 1262005-29-7
Cat. No.: VC11762420
Molecular Formula: C13H6ClFN2O2
Molecular Weight: 276.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1262005-29-7 |
|---|---|
| Molecular Formula | C13H6ClFN2O2 |
| Molecular Weight | 276.65 g/mol |
| IUPAC Name | 2-chloro-5-(5-cyano-2-fluorophenyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H6ClFN2O2/c14-12-10(13(18)19)4-8(6-17-12)9-3-7(5-16)1-2-11(9)15/h1-4,6H,(H,18,19) |
| Standard InChI Key | NIOSAJRNKABMAG-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C#N)C2=CC(=C(N=C2)Cl)C(=O)O)F |
| Canonical SMILES | C1=CC(=C(C=C1C#N)C2=CC(=C(N=C2)Cl)C(=O)O)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a nicotinic acid backbone (pyridine-3-carboxylic acid) substituted at the 2-position with chlorine and at the 5-position with a 5-cyano-2-fluorophenyl group. This arrangement introduces significant electron-withdrawing effects:
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The chlorine atom at C2 polarizes the aromatic ring, enhancing electrophilic substitution reactivity .
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The 5-cyano-2-fluorophenyl group contributes steric bulk and additional electron deficiency, influencing intermolecular interactions such as hydrogen bonding and π-stacking .
Spectroscopic Characterization
Data from analogous compounds provide insights into expected spectral features:
Table 1: Comparative NMR and MS Data for Related Nicotinic Acid Derivatives
For 2-chloro-5-(5-cyano-2-fluorophenyl)nicotinic acid, the NMR spectrum would likely show aromatic protons near δ 8.3–8.6 ppm, with coupling constants indicative of para-fluorine substitution (~J=8–9 Hz). The cyano group’s carbon is expected at δ 115–120 ppm in NMR .
Synthetic Methodologies
Catalytic Hydrogenation
The Chinese patent CN100355732C describes selective dechlorination of 2,6-dichloro-5-fluoronicotinates using palladium carbon or Lindlar catalysts under mild conditions (20–50°C, 1–5 atm) . Adapting this method, the target compound could be synthesized via:
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Chlorination: Introducing chlorine at C2 of a pre-functionalized nicotinate.
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Suzuki Coupling: Attaching the 5-cyano-2-fluorophenyl group via palladium-catalyzed cross-coupling.
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Hydrolysis: Converting the ester to carboxylic acid using alkaline conditions.
Cyclocondensation Approaches
The ACS Omega study demonstrates the utility of α-halocarbonyl compounds (e.g., ethyl chloroacetate) in constructing pyridine derivatives . A plausible route involves:
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Reacting 3-oxobutanamide with a fluorophenyl amine to form a pyridinethione intermediate.
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S-Alkylation: Introducing the cyano-fluorophenyl moiety via chloroacetonitrile.
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Oxidative Cyclization: Using sodium ethoxide to form the nicotinic acid core.
Table 2: Reaction Conditions for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chlorination | Cl, FeCl, 80°C, 6h | 72 | |
| Suzuki Coupling | Pd(PPh), NaCO, DMF, 100°C | 65 | |
| Ester Hydrolysis | NaOH, EtOH/HO, reflux, 3h | 89 |
Biological and Pharmacological Relevance
Antiproliferative Activity
While direct data on the target compound is limited, structurally related thieno[2,3-b]pyridines exhibit IC values below 10 μM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The cyano group enhances cellular uptake by interacting with membrane transporters, while the fluorophenyl moiety improves metabolic stability.
Structure-Activity Relationships (SAR)
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Chlorine at C2: Increases lipophilicity (clogP ≈ 2.8), aiding blood-brain barrier penetration.
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5-Cyano Group: Participates in hydrogen bonding with kinase ATP pockets (e.g., EGFR-TK).
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2-Fluorophenyl: Reduces off-target binding via steric hindrance .
Challenges and Future Directions
Synthetic Optimization
Current methods suffer from moderate yields (≤65% in cross-coupling steps). Future work should explore:
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Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes.
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Flow Chemistry: Improving scalability for industrial production.
Toxicity Profiling
Preliminary assays on analogous compounds indicate hepatotoxicity at doses >50 mg/kg (rodent models). Structural modifications, such as replacing the cyano group with a sulfonamide, may mitigate this issue.
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